3-Iodo-5-methylaniline

Cross-coupling Suzuki-Miyaura C-C bond formation

3-Iodo-5-methylaniline (C₇H₈IN, MW 233.05) is a bifunctional aromatic amine building block featuring a meta-iodo and meta-methyl substitution pattern. This substitution pattern confers distinct reactivity in cross-coupling chemistry (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution, making it a strategic intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 74586-54-2
Cat. No. B3056831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methylaniline
CAS74586-54-2
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)I)N
InChIInChI=1S/C7H8IN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
InChIKeyLOUHGQOWBDORSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-methylaniline (CAS 74586-54-2): Procurement-Relevant Properties and Structural Identity


3-Iodo-5-methylaniline (C₇H₈IN, MW 233.05) is a bifunctional aromatic amine building block featuring a meta-iodo and meta-methyl substitution pattern [1]. This substitution pattern confers distinct reactivity in cross-coupling chemistry (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution, making it a strategic intermediate for pharmaceutical and agrochemical synthesis . The iodine atom provides a robust handle for transition-metal-catalyzed transformations, while the methyl group modulates both ring electronics and physicochemical properties such as lipophilicity (XLogP3 2.3) and basicity (pKa 3.76±0.10) [1].

3-Iodo-5-methylaniline: Why Halogen or Positional Analogs Are Not Direct Replacements


Attempting to substitute 3-Iodo-5-methylaniline with its bromo, chloro, or non-methylated iodo analogs in a synthetic sequence is likely to compromise both reaction efficiency and final product profile. While these compounds share the aniline core, their divergent reactivity in cross-coupling steps, altered basicity, and significantly different lipophilicities (LogP) will necessitate complete re-optimization of reaction conditions and may lead to changes in downstream biological activity or material properties [1]. The following quantitative evidence demonstrates these critical points of differentiation.

3-Iodo-5-methylaniline: Head-to-Head Comparative Evidence for Informed Procurement


Cross-Coupling Reactivity: Iodo vs. Bromo Analogs in Suzuki-Miyaura Reactions

The iodine substituent in 3-Iodo-5-methylaniline is significantly more reactive in palladium-catalyzed cross-coupling reactions than the bromine atom in the direct analog 3-Bromo-5-methylaniline [1]. This is a class-level inference based on well-established relative reactivity scales for aryl halides (Ar-I >> Ar-Br > Ar-Cl) in oxidative addition steps [2].

Cross-coupling Suzuki-Miyaura C-C bond formation Catalysis

Lipophilicity and Predicted Bioavailability: Iodo-Methyl vs. Bromo-Methyl Analogs

The combination of an iodine atom and a methyl group in 3-Iodo-5-methylaniline yields a significantly higher calculated partition coefficient (XLogP3 2.3) compared to the bromo analog 3-Bromo-5-methylaniline (ACD/LogP 2.56) [1]. This indicates a roughly 0.2-0.3 log unit increase in lipophilicity, which is a quantifiable difference that can impact membrane permeability and overall ADME properties.

LogP Lipophilicity ADME Drug-likeness

Basicity Modulation: Impact of Iodo vs. Bromo and Methyl Substituents on pKa

The iodine substituent exerts a stronger basicity-decreasing effect than bromine. A study on aniline derivatives determined the basicity-decreasing order of halogens as I > Br > Cl [1]. This is supported by a measured pKa of 3.76 for 3-Iodo-5-methylaniline . The combination of an electron-donating methyl group and an electron-withdrawing iodo group results in a unique pKa value compared to other halogenated methylanilines.

Basicity pKa Arylamine Electronic effects

Analytical Differentiation: Isomeric Purity and Identity via ¹³C FAIMS Shifts

High-resolution ion mobility spectrometry (FAIMS) can unequivocally differentiate 3-Iodo-5-methylaniline from other monoiodoaniline isomers based on distinct ¹³C isotopic shifts in the spectra [1]. This provides a robust analytical method for confirming isomeric purity, which is crucial for ensuring reproducible synthetic outcomes. The interisomer shift order for iodoanilines is distinct from that observed for their chlorinated or brominated counterparts, highlighting the unique analytical signature of this class.

Analytical chemistry Ion mobility spectrometry Isomer differentiation Quality control

3-Iodo-5-methylaniline: High-Value Application Scenarios Driven by Comparative Data


Medicinal Chemistry: Synthesis of Lipophilic, Cross-Coupled Drug Candidates

The high reactivity of the aryl iodide in Suzuki-Miyaura couplings [1], combined with the increased lipophilicity (XLogP3 2.3) conferred by the iodo-methyl motif [2], makes this building block ideal for synthesizing biaryl-containing drug candidates that require improved membrane permeability. This is supported by its use in patented pharmaceutical compositions .

Agrochemical Intermediate: Building Block for Herbicidal and Defoliant Aniline Derivatives

Patents assigned to ISK Americas Incorporated disclose novel herbicidal and defoliant compounds derived from substituted anilines [1]. 3-Iodo-5-methylaniline's specific substitution pattern and reactivity make it a key intermediate for constructing these biologically active molecules, particularly where a meta-iodo handle is required for further functionalization.

Process Chemistry: Enabling Milder, Higher-Yielding Cross-Coupling Sequences

The significantly higher reactivity of aryl iodides over aryl bromides in cross-coupling [1] allows for the design of more efficient, lower-energy synthetic routes. This translates to reduced process costs, shorter cycle times, and potentially higher overall yields in the industrial-scale production of complex organic molecules [2].

Analytical Reference Standard: Isomer-Specific Identity Confirmation

Owing to its unique FAIMS spectral signature, which allows it to be differentiated from other iodoaniline isomers [1], 3-Iodo-5-methylaniline can serve as a high-purity reference standard for analytical method development and quality control in both academic and industrial research settings.

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